![molecular formula C8H9N3 B1610959 2-(Ethylamino)nicotinonitrile CAS No. 52583-89-8](/img/structure/B1610959.png)
2-(Ethylamino)nicotinonitrile
Overview
Description
2-(Ethylamino)nicotinonitrile is a chemical compound with the molecular formula C8H9N3. It is a crystalline solid that is soluble in organic solvents like methanol, ethanol, and dimethylformamide .
Synthesis Analysis
The synthesis of 2-(Ethylamino)nicotinonitrile can be achieved from 2-Chloro-3-cyanopyridine and Ethylamine .Molecular Structure Analysis
The molecular structure of 2-(Ethylamino)nicotinonitrile contains a total of 20 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 nitrile (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
2-(Ethylamino)nicotinonitrile has a molecular weight of 147.18 g/mol. It has a melting point of 83-86°C. The compound is stable at room temperature and pressure and can be stored for an extended period without decomposition .Scientific Research Applications
Synthesis and Derivatives
- Primitive Earth Synthesis : Early research suggests that compounds like nicotinonitrile, which include 2-(Ethylamino)nicotinonitrile, could have been synthesized under primitive Earth conditions, indicating their potential role in prebiotic chemistry (Friedmann, Miller, & Sanchez, 1971).
- Development of Synthetic Methods : The development of methods for synthesizing arylated or alkylated nicotinonitriles, including 2-(Ethylamino)nicotinonitrile derivatives, remains an active area of research, highlighting their significance in organic chemistry (Iwai et al., 2022).
Chemical Reactions and Mechanisms
- Behavior Towards Carbon Nucleophiles : Studies have investigated the reactions of related compounds with carbon nucleophiles, providing insights into possible synthetic pathways and mechanisms relevant to 2-(Ethylamino)nicotinonitrile (Al-Omran & El-Khair, 2013).
- Anticancer Assessment : Research has been conducted on the synthesis of 2-Aminonicotinonitrile derivatives and their potential anticancer properties, which could extend to 2-(Ethylamino)nicotinonitrile (Mansour et al., 2021).
Biological Implications and Applications
- Influence on Purine Metabolism : Certain derivatives of nicotinonitriles, such as 2-(Ethylamino)nicotinonitrile, have been found to influence purine metabolism, which has implications in cellular biology and potential medical applications (Krakoff, 1964).
Additional Research Areas
- Synthesis of Novel Derivatives : Various studies have focused on the synthesis of novel derivatives of nicotinonitriles, including potential applications in imaging and diagnosis, such as in Alzheimer's Disease (Škofic et al., 2005).
- Antibacterial and Anticancer Properties : Some research has explored the synthesis of nicotinonitrile derivatives for their antibacterial and anticancer activities, which could be relevant for 2-(Ethylamino)nicotinonitrile (Mekky & Sanad, 2022).
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that nitrile-containing pharmaceuticals can enhance binding affinity to their targets .
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
It’s worth noting that nitrile-containing compounds have been found in more than 30 fda-approved pharmaceuticals used for a broad range of clinical conditions .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
properties
IUPAC Name |
2-(ethylamino)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-10-8-7(6-9)4-3-5-11-8/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDBAOOTLKONEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574832 | |
Record name | 2-(Ethylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52583-89-8 | |
Record name | 2-(Ethylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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